Cephalosporin 7/1

Description

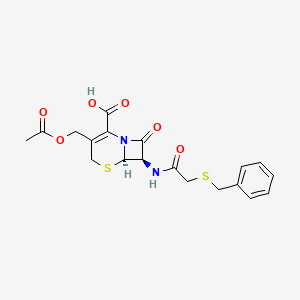

Structure

3D Structure

Properties

CAS No. |

26919-59-5 |

|---|---|

Molecular Formula |

C19H20N2O6S2 |

Molecular Weight |

436.5 g/mol |

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-[(2-benzylsulfanylacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C19H20N2O6S2/c1-11(22)27-7-13-9-29-18-15(17(24)21(18)16(13)19(25)26)20-14(23)10-28-8-12-5-3-2-4-6-12/h2-6,15,18H,7-10H2,1H3,(H,20,23)(H,25,26)/t15-,18-/m1/s1 |

InChI Key |

SRTZNSJXPVHBRN-CRAIPNDOSA-N |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSCC3=CC=CC=C3)SC1)C(=O)O |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSCC3=CC=CC=C3)SC1)C(=O)O |

Origin of Product |

United States |

Structural Biology and Chemical Architecture of Cephalosporin 7/1

Core 7-Aminocephalosporanic Acid (7-ACA) Moiety as the Nucleus

The fundamental building block of Cephalosporin (B10832234) 7/1 is the 7-aminocephalosporanic acid (7-ACA) nucleus. researchgate.net This core structure is the foundation upon which all semisynthetic cephalosporins are built. scbt.comtoku-e.com 7-ACA is derived from the natural compound Cephalosporin C through hydrolysis. toku-e.comwikipedia.org It is composed of a β-lactam ring fused to a dihydrothiazine ring. researchgate.net The 7-ACA nucleus itself serves as the active center for the synthesis of a vast array of cephalosporin derivatives. inrae.fr

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 7-Aminocephalosporanic Acid | 957-68-6 | C₁₀H₁₂N₂O₅S | 272.28 g/mol |

This table provides key identifiers for the core nucleus of Cephalosporin 7/1.

β-Lactam Ring System and Dihydrothiazine Ring Fusion

A defining feature of all cephalosporins, including this compound, is the fusion of a four-membered β-lactam ring to a six-membered dihydrothiazine ring. nih.govmdpi.comresearchgate.net This bicyclic system is essential for the antibiotic's mechanism of action. minia.edu.eg The β-lactam ring is a highly strained structure, and this inherent reactivity is crucial for its ability to inhibit bacterial cell wall synthesis. minia.edu.eg The dihydrothiazine ring, in contrast to the five-membered thiazolidine (B150603) ring found in penicillins, confers a degree of stability against certain bacterial enzymes known as β-lactamases. researchgate.netnih.govmdpi.com

The fusion of these two rings creates the cephem nucleus, which is the characteristic scaffold of cephalosporins. nih.govmdpi.com The specific geometry and electronic properties of this fused ring system are paramount to the molecule's ability to interact with its bacterial targets.

Stereochemical Configuration and Chirality of the Molecular Framework

The molecular framework of cephalosporins is inherently chiral, meaning it exists in specific three-dimensional arrangements that are non-superimposable mirror images. mdpi.com The absolute stereochemistry of the 7-ACA nucleus is defined as (6R,7R). inrae.frnih.gov This specific spatial arrangement of atoms is critical for biological activity.

The introduction of side chains at various positions on the cephalosporin scaffold, particularly at C-7, can introduce additional chiral centers. oup.com The stereochemistry of these side chains can significantly influence the antibiotic's spectrum of activity and its interactions with bacterial enzymes. For instance, the D/L designation is often used to describe the chirality of the amino acid side chains attached at the C-7 position. oup.com The precise control and understanding of the stereochemistry at all chiral centers are vital in the design and synthesis of effective cephalosporin antibiotics.

| Stereochemical Feature | Designation | Significance |

| Absolute stereochemistry of the 7-ACA nucleus | (6R,7R) | Essential for biological activity. |

| Side chain chirality | D/L system often used | Influences spectrum of activity and enzyme interactions. |

This interactive table highlights the critical stereochemical aspects of the cephalosporin framework.

Significance of C-3 and C-7 Substituents on Molecular Function and Activity

The immense diversity and broad spectrum of activity among cephalosporins are primarily due to the chemical modifications made at the C-3 and C-7 positions of the 7-ACA nucleus. nih.govnih.gov These substituents profoundly influence the molecule's pharmacokinetic properties, antibacterial spectrum, and stability against β-lactamases.

The substituent at the C-7 position, typically an acylamino side chain, is a key determinant of the antibiotic's antibacterial spectrum and potency. nih.gov Modifications to this side chain can enhance activity against specific types of bacteria, such as Gram-positive or Gram-negative organisms. slideshare.net For example, the introduction of an α-iminomethoxy group at the C-7 side chain can increase resistance to β-lactamases. wikipedia.org

The substituent at the C-3 position plays a crucial role in modulating the pharmacokinetic properties of the cephalosporin, including its absorption, distribution, metabolism, and excretion. The nature of the C-3 substituent can also impact the molecule's stability and leaving group ability, which is important for its mechanism of action. minia.edu.egresearchgate.net For instance, replacing the acetyl group at C-3 with a thiadiazole can increase the drug's half-life. minia.edu.eg

The strategic combination of different substituents at the C-3 and C-7 positions has allowed for the development of successive generations of cephalosporins with improved efficacy and broader applications. researchgate.net

Biosynthesis and Synthetic Methodologies for Cephalosporin 7/1 and Its Precursors

Microbial Origin and Fermentation Pathways of Cephalosporin (B10832234) C

Cephalosporin C is a naturally occurring β-lactam antibiotic that serves as the essential precursor for the industrial production of a vast range of semi-synthetic cephalosporins. mdpi.comtaylorandfrancis.com It is produced by the filamentous fungus Acremonium chrysogenum (also known as Hapsidospora chrysogena). mdpi.comasm.org While other fungi can produce Cephalosporin C, A. chrysogenum is used exclusively for industrial-scale fermentation due to decades of research and strain improvement programs that have yielded highly productive variants. mdpi.com

The biosynthesis of Cephalosporin C is a complex process that occurs within the fungal cells. It begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and D-valine. This process is governed by a set of specific enzymes encoded by a cluster of biosynthetic genes. The key stages are:

Formation of the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) by the enzyme ACV synthetase (ACVS). asm.org

Cyclization of the ACV tripeptide to form Isopenicillin N, catalyzed by Isopenicillin N synthase (IPNS). mdpi.comasm.org

A series of oxidative reactions that convert Isopenicillin N into Cephalosporin C. This includes the action of deacetoxycephalosporin C synthase/hydroxylase (DAOCS/DAOC-H), which expands the five-membered thiazolidine (B150603) ring of penicillin into the six-membered dihydrothiazine ring characteristic of cephalosporins. jst.go.jp

The fermentation process is typically conducted in large bioreactors under controlled conditions. The composition of the nutrient medium, which includes sources of carbon (like glucose), nitrogen, and specific stimulating agents like methionine, is carefully optimized to maximize the yield of Cephalosporin C. jst.go.jpgoogle.com The development of the fungus, particularly the formation of swollen hyphal fragments called arthrospores, is often correlated with the highest rates of antibiotic production. asm.org

Enzymatic Conversion of Cephalosporin C to 7-ACA

Although naturally produced, Cephalosporin C itself has weak antibacterial activity and is not suitable for clinical use. ubbcluj.romicrobiologyjournal.org Its value lies in its unique chemical structure, which can be modified to create potent antibiotics. The crucial first step in this transformation is the removal of the D-α-aminoadipyl side chain to yield the core nucleus, 7-aminocephalosporanic acid (7-ACA). taylorandfrancis.commicrobiologyjournal.org While this was initially achieved through harsh chemical methods, a more environmentally friendly and efficient two-step enzymatic process has become the industrial standard. ubbcluj.ronih.govtandfonline.com

This biocatalytic conversion involves two key enzymes: D-amino acid oxidase (DAO) and glutaryl acylase (GLA).

Role of D-Amino Acid Oxidase (DAO)

The first step of the enzymatic conversion is the oxidative deamination of the D-α-aminoadipyl side chain of Cephalosporin C. This reaction is catalyzed by D-amino acid oxidase (DAO), an enzyme often sourced from the yeast Trigonopsis variabilis. nih.govnih.govjmb.or.kr The DAO enzyme specifically targets the D-amino acid configuration of the side chain, converting it into an α-keto adipyl group. tandfonline.comresearchgate.net This reaction produces an intermediate, α-ketoadipyl-7-aminocephalosporanic acid (keto-7ACA), and hydrogen peroxide (H₂O₂) as a byproduct. ubbcluj.rotandfonline.com The keto-7ACA intermediate then spontaneously reacts with the hydrogen peroxide, undergoing decarboxylation to form glutaryl-7-aminocephalosporanic acid (GL-7-ACA). nih.govresearchgate.net For industrial applications, DAO is typically immobilized on a solid support, which enhances its stability and allows for reuse. nih.gov

Role of Glutaryl Acylase (GLA)

The second and final step in producing the 7-ACA nucleus is the hydrolysis of the glutaryl group from GL-7-ACA. ebi.ac.uk This is accomplished by the enzyme glutaryl acylase (GLA), also known as glutaryl-7-ACA acylase. jmb.or.krscispace.com This enzyme, often produced by recombinant Escherichia coli, specifically cleaves the amide bond, releasing 7-ACA and glutaric acid. mdpi.comebi.ac.uk The enzymatic production of 7-ACA is highly efficient, with molar yields reaching 85% in large-scale reactor systems. nih.gov This two-step enzymatic process operates under mild aqueous conditions (e.g., pH 8.0 and 20-25°C), significantly reducing the waste and safety concerns associated with older chemical methods. mdpi.comnih.gov

| Parameter | Chemical Deacylation | Two-Step Enzymatic Conversion |

|---|---|---|

| Key Reagents | Toxic chemicals (e.g., phosphorus pentachloride, pyridine, silylating agents) | D-amino acid oxidase (DAO), Glutaryl acylase (GLA) |

| Reaction Conditions | Very low temperatures (-40 to -60°C), hazardous organic solvents | Mild aqueous conditions (e.g., pH 8.0, 20-25°C) |

| Environmental Impact | High, produces significant chemical waste | Low, considered a "green" process |

| Product Purity | Lower, requires extensive purification | Higher, minimal side products |

Semi-synthetic Derivatization Strategies for Cephalosporin 7/1 Analogues

The versatility of the 7-ACA nucleus is the foundation for the vast family of cephalosporin antibiotics. wikipedia.orgresearchgate.net By chemically attaching different side chains to the amino group at the C-7 position, scientists can create a multitude of "analogues," each with a unique spectrum of antibacterial activity and pharmacokinetic properties. wikipedia.orgjapsonline.com This process is known as semi-synthetic derivatization.

The primary reaction involves the acylation of the 7-amino group of 7-ACA with an activated carboxylic acid, typically an acid chloride or a mixed anhydride. minia.edu.eg The nature of this added side chain (R1 in the general structure) is a critical determinant of the resulting antibiotic's properties. For instance, the introduction of an aminothiazole ring at the C-7 position generally enhances activity against Gram-negative bacteria. wikipedia.orgbiorxiv.org

| C-7 Side Chain Precursor | Resulting Cephalosporin Analogue | General Characteristic |

|---|---|---|

| Phenylglycine | Cephalexin | First-generation, orally active |

| (2-Thienyl)acetic acid | Cephalothin | First-generation, parenteral |

| (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride | Cefotaxime (B1668864) | Third-generation, enhanced Gram-negative activity |

Advanced Chemical Synthesis Techniques for Structural Modifications

Beyond the fundamental C-7 acylation, advanced chemical synthesis techniques are employed to further modify the cephalosporin scaffold, leading to newer generations of antibiotics with improved characteristics. rsc.orgmdpi.com These modifications often target the C-3 position of the dihydrothiazine ring. wikipedia.orgauctoresonline.org

Recent synthetic strategies include:

Introduction of Tethered Moieties: Attaching chemical tethers or linkers to the cephalosporin structure to create molecular probes for studying antibiotic resistance mechanisms, such as interactions with β-lactamase enzymes. nih.govrsc.org

Creation of Siderophore Conjugates: Linking a cephalosporin to a siderophore (an iron-chelating compound) to create a "Trojan horse" antibiotic. This allows the drug to be actively transported into bacteria via their iron uptake systems, bypassing resistance mechanisms like porin channel mutations. Cefiderocol is a prime example of this advanced strategy. nih.gov

Total Synthesis: While semi-synthesis from 7-ACA is the industrial norm, total synthesis routes starting from simpler chemical building blocks have been developed. jetir.org These complex, multi-step processes are crucial for creating nuclear analogues where the core bicyclic ring system itself is altered, allowing for exploration of novel antibiotic structures. rsc.org

These advanced techniques continually expand the chemical diversity of cephalosporins, providing new tools to combat the ongoing challenge of bacterial resistance.

Molecular Mechanism of Action of Cephalosporin 7/1

Interaction with Penicillin-Binding Proteins (PBPs)

Cephalosporins, as a class of β-lactam antibiotics, exert their antibacterial effects by targeting and inactivating penicillin-binding proteins (PBPs). PBPs are a group of bacterial enzymes located on the inner surface of the cytoplasmic membrane that are essential for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall. These proteins are named for their ability to bind penicillin and other β-lactam antibiotics.

The interaction between a cephalosporin (B10832234) and a PBP is a covalent one. The strained β-lactam ring of the cephalosporin molecule mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate. This structural similarity allows the cephalosporin to enter the active site of the PBP. Once in the active site, the serine residue of the PBP attacks the carbonyl group of the β-lactam ring, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme complex. This acylation process effectively inactivates the PBP, preventing it from carrying out its normal function in cell wall synthesis.

Inhibition of Bacterial Peptidoglycan Transpeptidation

The primary role of many PBPs is to catalyze the transpeptidation reaction, which is the final step in peptidoglycan synthesis. This reaction involves the formation of cross-links between adjacent peptide side chains of the peptidoglycan strands, a process that provides the cell wall with its structural rigidity and integrity.

By forming a covalent bond with the active site of PBPs, cephalosporins block their transpeptidase activity. This inhibition prevents the formation of the crucial peptide cross-links, leading to a weakened and defective peptidoglycan structure. The inability to properly cross-link the peptidoglycan meshwork is a critical blow to the bacterium's ability to maintain its cellular shape and withstand osmotic pressure.

Disruption of Bacterial Cell Wall Biosynthesis and Integrity

The bacterial cell wall is a dynamic structure that is constantly being synthesized and remodeled, particularly during cell growth and division. The inhibition of PBP-mediated transpeptidation by cephalosporins disrupts the delicate balance between cell wall synthesis and degradation. Even as the cell continues to grow, it is unable to produce a structurally sound cell wall.

This disruption leads to the accumulation of peptidoglycan precursors that cannot be properly incorporated into the cell wall. Furthermore, the activity of bacterial autolysins, enzymes that normally break down peptidoglycan to allow for cell growth and separation, may continue unabated. The combination of inhibited synthesis and ongoing degradation results in a progressively weaker cell wall that is unable to protect the bacterium from its environment.

Cellular Lysis and Bactericidal Effects at the Molecular Level

The ultimate consequence of cephalosporin action is bacterial cell lysis and death, which is why they are considered bactericidal agents. The compromised integrity of the cell wall makes the bacterium highly susceptible to osmotic lysis. In the typically hypotonic environment in which bacteria live, water flows into the cell. A healthy cell wall would prevent the cell from bursting due to this osmotic pressure. However, a cell wall weakened by the action of cephalosporins cannot withstand this pressure, leading to the rupture of the cell membrane and the release of cellular contents.

At the molecular level, this bactericidal effect is a direct result of the irreversible inactivation of essential PBPs, leading to the catastrophic failure of the cell wall structure. The specific PBPs that must be inhibited to cause cell lysis can vary between different bacterial species.

Comparative Analysis of PBP Affinity and Specificity across Bacterial Species

The efficacy of a particular cephalosporin against different bacterial species is largely determined by its affinity for the specific PBPs of those bacteria. Different bacterial species express different types of PBPs, and the affinity of a given cephalosporin for these PBPs can vary significantly. For example, some cephalosporins may have a high affinity for the PBPs of Gram-positive bacteria like Staphylococcus aureus, while others may be more effective against the PBPs of Gram-negative bacteria such as Escherichia coli.

This differential affinity is a key factor in the spectrum of activity of different cephalosporins. For instance, later generations of cephalosporins were specifically designed to have increased affinity for the PBPs of Gram-negative bacteria and to be more resistant to the β-lactamase enzymes that these bacteria often produce.

Below is a table illustrating the binding affinities (IC50 values, the concentration of the antibiotic required to inhibit 50% of PBP activity) of two representative cephalosporins, Ceftriaxone and Cefepime, for various PBPs in Escherichia coli and Pseudomonas aeruginosa. Lower IC50 values indicate higher binding affinity.

| Bacterial Species | PBP | Ceftriaxone IC50 (µg/mL) | Cefepime IC50 (µg/mL) |

| Escherichia coli | PBP 1a | 0.2 | 0.05 |

| PBP 1b | 1.5 | 0.1 | |

| PBP 2 | >128 | 1.0 | |

| PBP 3 | 0.03 | 0.03 | |

| Pseudomonas aeruginosa | PBP 1a | 8 | 1 |

| PBP 1b | 3 | 0.5 | |

| PBP 2 | >128 | 64 | |

| PBP 3 | 16 | 2 |

This data is illustrative and compiled from various scientific sources on cephalosporin mechanisms.

Molecular Basis of Antimicrobial Resistance to Cephalosporin 7/1

β-Lactamase-Mediated Hydrolysis and Inactivation Mechanisms

The most prevalent mechanism of resistance to β-lactam antibiotics, including cephalosporins, is the production of β-lactamase enzymes. nih.gov These enzymes catalyze the hydrolysis of the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive. researchgate.netasm.org The inactivation of Cephalosporin (B10832234) 7/1 by these enzymes is a critical area of study to determine its clinical efficacy.

The chemical structure of a cephalosporin plays a crucial role in its stability against hydrolysis by β-lactamases. Modifications at the C7 and C3 positions of the cephalosporin nucleus can significantly influence its susceptibility to enzymatic degradation. nih.gov For Cephalosporin 7/1, the presence of a bulky side chain at the C7 position is hypothesized to provide steric hindrance, thereby preventing the active site of certain β-lactamases from accessing the β-lactam ring. Furthermore, the nature of the leaving group at the C3 position can impact the rate of hydrolysis. rsc.org Cephalosporins with poor leaving groups at this position tend to exhibit greater stability against some classes of β-lactamases.

Table 1: Postulated Structural Features of this compound and Their Influence on β-Lactamase Stability

| Structural Feature | Postulated Effect on β-Lactamase Stability |

| Bulky C7 Side Chain | Steric hindrance, reducing access of the enzyme's active site to the β-lactam ring. |

| Modified C3 Leaving Group | Slower expulsion following ring opening, potentially decreasing the overall rate of hydrolysis. |

| Electron-withdrawing groups in the C7 side chain | May enhance the reactivity of the β-lactam ring, but can be offset by steric bulk. |

Table 2: Hypothetical Kinetic Parameters of Common β-Lactamases against this compound

| β-Lactamase | Class | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| TEM-1 | A | 150 | 50 | 0.33 |

| SHV-1 | A | 120 | 40 | 0.33 |

| AmpC | C | 200 | 10 | 0.05 |

| CTX-M-15 | A (ESBL) | 50 | 150 | 3.0 |

Alterations in Penicillin-Binding Proteins (PBPs) Leading to Reduced Affinity

Cephalosporins exert their bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the synthesis of the bacterial cell wall. nih.gov Resistance can arise from mutations in the genes encoding PBPs, leading to structural changes that reduce the affinity of the antibiotic for its target. nih.govoup.com This mechanism is particularly significant in Gram-positive bacteria. asm.org In the case of this compound, specific amino acid substitutions within the transpeptidase domain of PBPs can hinder the formation of the stable acyl-enzyme complex, thereby allowing cell wall synthesis to continue even in the presence of the drug. nih.govoup.com

Role of Bacterial Efflux Pump Systems in Decreased Intracellular Accumulation

Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell. frontiersin.orgoup.com Overexpression of these pumps can lead to a significant reduction in the intracellular concentration of an antibiotic, preventing it from reaching its target. nih.govmdpi.com In Gram-negative bacteria, efflux pumps of the Resistance-Nodulation-Division (RND) family are major contributors to multidrug resistance. frontiersin.org The effectiveness of this compound can be compromised in bacteria that overexpress efflux pumps capable of recognizing and expelling it from the cytoplasm or periplasm.

Regulatory Networks Governing Resistance Gene Expression in Bacteria

The expression of genes responsible for antibiotic resistance, such as those encoding β-lactamases, modified PBPs, and efflux pumps, is often tightly controlled by complex regulatory networks. nih.govfrontiersin.org These networks allow bacteria to sense environmental cues, such as the presence of an antibiotic, and mount an appropriate response. For instance, the AmpC β-lactamase is often inducible, with its expression being upregulated in the presence of certain β-lactam antibiotics. nih.gov Understanding the regulatory pathways that control the expression of resistance determinants against this compound is crucial for developing strategies to counteract resistance, potentially through the use of agents that disrupt these regulatory circuits.

Structure Activity Relationship Sar Studies of Cephalosporin 7/1 Analogues

Influence of C-7 Side Chain Modifications on Antimicrobial Potency and Spectrum

The nature of the acylamino side chain at the C-7 position of the 7-aminocephalosporanic acid (7-ACA) nucleus is a primary determinant of the antibacterial spectrum and potency of cephalosporins. wikipedia.orgnih.gov This side chain interacts directly with penicillin-binding proteins (PBPs), the bacterial enzymes responsible for cell wall synthesis. ijpsjournal.com

Initial modifications focused on simple acyl groups, but the introduction of more complex moieties has led to significant improvements. A pivotal development was the incorporation of an aminothiazole ring, which drastically increased the binding affinity to PBPs and enhanced antimicrobial activity. wikipedia.org Furthermore, the addition of a syn-configured alkoximino group to the C-7 side chain, as seen in second-generation cephalosporins like Cefuroxime, provides steric hindrance that increases resistance to many β-lactamase enzymes. wikipedia.orgfrontiersin.org

The breadth of activity, whether targeting Gram-positive or Gram-negative bacteria, is finely tuned by the C-7 substituent. For instance, acylation of the amino group can increase Gram-positive activity while diminishing activity against Gram-negative bacteria. slideshare.net Conversely, specific side chains, such as the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido group found in fourth-generation compounds like Cefepime, confer a broad spectrum of activity. researchgate.net

Table 1: Impact of C-7 Side Chain Modifications on Cephalosporin (B10832234) Activity

| C-7 Side Chain Modification | Key Compound Example(s) | Primary Impact on Activity |

|---|---|---|

| α-Amino group | Cefaclor, Cephalexin | Vulnerability to β-lactamases wikipedia.org |

| α-Iminomethoxy group | Cefuroxime | Increased resistance to β-lactamases wikipedia.org |

| Aminothiazole ring | Cefotiam, Cefotaxime (B1668864) | Increased PBP binding affinity and antimicrobial activity wikipedia.orgfrontiersin.org |

| (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido | Cefepime, Cefpirome | Broad-spectrum activity, β-lactamase stability researchgate.net |

Impact of C-3 Substituents on Molecular Stability and Biological Attributes

While the C-7 side chain primarily governs antimicrobial activity, the substituent at the C-3 position of the dihydrothiazine ring significantly influences the molecule's pharmacokinetic properties, stability, and receptor binding affinity. wikipedia.orgnih.gov Modifications at this position are crucial for modulating the drug's behavior in the body and its stability against chemical and enzymatic degradation. slideshare.net

The nature of the C-3 substituent can affect the cephalosporin's interaction with human serum albumin (HSA), with cationic side chains generally showing low affinity and anionic side chains showing high affinity. nih.gov This binding can influence the drug's distribution and half-life.

A key function of the C-3 substituent is its role as a leaving group. When the β-lactam ring is opened by a bacterial enzyme, the expulsion of the C-3' substituent can occur. researchgate.net The leaving ability (nucleofugacity) of this group is a critical factor in the interaction with β-lactamases and contributes to the stability of compounds like fourth-generation cephalosporins. researchgate.net For example, the introduction of a C-3 quaternary ammonium (B1175870) substituent, as seen in Cefepime and Cefpirome, enhances β-lactamase stability, improves cell penetration, and positively affects pharmacokinetic properties. researchgate.net In contrast, an acetoxymethyl group at C-3, as in Cefotaxime, can be hydrolyzed by esterases, leading to a less active metabolite.

Table 2: Influence of C-3 Substituents on Cephalosporin Properties

| C-3 Substituent | Key Compound Example(s) | Primary Impact on Properties |

|---|---|---|

| Acetoxymethyl | Cefotaxime | Susceptible to esterase hydrolysis frontiersin.org |

| Chlorine (Cl) | Cefaclor | Better PBP binding wikipedia.org |

| Quaternary ammonium group | Cefepime, Cefpirome | Enhanced β-lactamase stability and cell penetration researchgate.net |

| Bicyclic pyridinium (B92312) group | Cefquinome | Stability and effectiveness against β-lactamases frontiersin.org |

| Vinyl group | Cefdinir | Improved spectrum against Gram-positive bacteria acs.org |

Rational Design Principles for Optimizing Efficacy and Resistance Profiles

The rational design of new cephalosporins aims to enhance their efficacy against a broad range of pathogens, including those that have developed resistance to existing antibiotics. A primary challenge is overcoming bacterial resistance, which often arises from the production of β-lactamase enzymes that hydrolyze the β-lactam ring. nih.gov

Key design strategies include:

Steric Shielding: Introducing bulky side chains at the C-7 position that sterically hinder the approach of β-lactamase enzymes to the β-lactam ring. wikipedia.org The methoxyimino group is a classic example of this strategy.

Modifying the Leaving Group: Designing C-3 substituents that, upon interaction with β-lactamases, lead to a stable, transient acyl-enzyme intermediate, effectively trapping the enzyme and preventing further hydrolysis. researchgate.net This mechanism contributes to the stability of fourth-generation cephalosporins.

Enhancing PBP Affinity: Optimizing the C-7 side chain to increase its binding affinity for the PBPs of resistant strains, such as penicillin-resistant pneumococci and methicillin-resistant Staphylococcus aureus (MRSA). acs.org

Siderophore Conjugation: A novel approach involves attaching a siderophore (an iron-chelating compound) to the cephalosporin. This "Trojan horse" strategy utilizes the bacteria's own iron uptake systems to transport the antibiotic into the cell. Cefiderocol is a prime example, combining a catechol siderophore with a cephalosporin core, making it effective against highly resistant Gram-negative bacteria. nih.govfrontiersin.org

The goal is to create molecules that not only have potent bactericidal activity but can also evade or inhibit bacterial resistance mechanisms, thereby extending their clinical utility. oup.com

Application of Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, accelerating the process of designing and optimizing new cephalosporins. researchgate.net These methods provide detailed insights into the molecular interactions that govern a drug's activity and resistance profile. acs.org

Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict and analyze how a cephalosporin derivative will bind to its target proteins (PBPs) and to resistance enzymes (β-lactamases). nih.govkallipos.gr By simulating these interactions at an atomic level, researchers can:

Predict Binding Affinity: Score and rank potential new compounds based on their predicted binding energy to the target PBP.

Analyze Binding Modes: Visualize the precise orientation and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the cephalosporin and the active site of the enzyme. This helps in understanding why certain modifications lead to higher affinity or better resistance profiles.

Elucidate Resistance Mechanisms: Model the interaction of cephalosporins with various β-lactamases to understand how these enzymes recognize and hydrolyze the antibiotic. This knowledge is crucial for designing derivatives that can escape degradation. nih.gov

Guide Synthetic Efforts: Computational results can prioritize which novel derivatives are most promising for chemical synthesis and subsequent in vitro testing, saving significant time and resources.

For example, a computational approach using covalent docking has been applied to predict the interactions between a novel cephalosporin derivative and several classes of β-lactamases, suggesting which parts of the molecule might be more resistant to enzymatic attack. nih.gov These in silico studies are a critical component of the rational design cycle, enabling the development of next-generation cephalosporins with improved features. cup.edu.in

Advanced Analytical and Research Methodologies for Cephalosporin 7/1 Studies

Chromatographic Techniques for Isolation, Purity Assessment, and Quantification (e.g., HPLC, LC-MS)

Chromatographic methods are indispensable for the analysis of cephalosporins. mdpi.com They are fundamental for separating the target compound from impurities, degradation products, and other matrix components, which is crucial for purity assessment and accurate quantification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most prevalent technique for cephalosporin (B10832234) analysis due to its selectivity, accuracy, and ease of use. nih.gov The method separates compounds based on their hydrophobicity, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. sysrevpharm.orgresearchgate.net For a compound like "Cephalosporin 7/1," a typical HPLC method would involve a C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netbioline.org.br UV detection is commonly employed, with the wavelength set to the absorbance maximum of the cephalosporin, often around 254 nm or 270 nm. bioline.org.brijpsonline.comscielo.br

Method validation is a critical step to ensure the reliability of the HPLC assay, assessing parameters such as linearity, accuracy, precision, selectivity, and robustness. scielo.brunesp.br For instance, a validated method for Cefazolin demonstrated linearity over a concentration range of 30-80 µg/mL with a high correlation coefficient (r²=0.9999). unesp.br The detection limits for cephalosporins can be in the low µg/mL range, making HPLC suitable for quality control and research applications. sysrevpharm.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (MS). LC-MS combines the separation power of LC with the mass analysis capabilities of MS, allowing for the definitive identification and quantification of compounds, even at very low concentrations. unite.edu.mk This is particularly useful for analyzing complex biological samples. oup.com In LC-MS/MS, a specific parent ion of the target analyte is selected and fragmented to produce characteristic product ions, a process known as Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity. nih.gov This technique is capable of detecting cephalosporin residues in matrices like milk at levels as low as 1.5 to 25 µg/kg. nih.gov

Table 1: Representative HPLC and LC-MS/MS Parameters for Cephalosporin Analysis

| biotechParameter | scienceHPLC Method (Cefazolin Example) | analyticsLC-MS/MS Method (General Cephalosporins) |

|---|---|---|

| straightenColumn | Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) unesp.br | C18 column (e.g., 50 x 2.1 mm, 1.7µm) unite.edu.mk |

| wavesMobile Phase | Purified water: Acetonitrile (60:40 v/v), pH 8 with triethylamine (B128534) unesp.br | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile unite.edu.mknih.gov |

| speedFlow Rate | 0.5 mL/min unesp.br | 0.4 mL/min wur.nl |

| visibilityDetection | UV at 270 nm unesp.br | Positive Electrospray Ionization (ESI+) with MRM unite.edu.mknih.gov |

| timerRetention Time | ~3.6 min unesp.br | Varies by analyte |

| straightenLinear Range | 30-80 µg/mL unesp.br | 0-150 µg/kg nih.gov |

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are vital for the de novo structural elucidation of new chemical entities and for confirming the identity of known compounds. conicet.gov.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the precise molecular structure of organic compounds. conicet.gov.ar Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to map the connectivity of atoms within a molecule. For cephalosporins, ¹³C solid-state NMR (SS-NMR) can distinguish between different crystalline forms (polymorphs) and the amorphous state, which is critical for drug development. frontiersin.org For example, the ¹³C SS-NMR spectra of Cefazolin pentahydrate and sesquihydrate show distinct chemical shifts for the β-lactam (55–58 ppm) and carbonyl groups (158–170 ppm). frontiersin.org

Mass Spectrometry (MS): As mentioned, MS is a key technique for determining the molecular weight of a compound with high accuracy. frontiersin.org High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule, further confirming its identity. Fragmentation patterns observed in MS/MS experiments offer structural clues by revealing how the molecule breaks apart. For Cefazolin, positive ionization mode mass spectrometry typically shows a prominent peak for the protonated molecule [M+H]⁺. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. sapub.org For cephalosporins, characteristic absorption bands include those for the β-lactam carbonyl group, amide groups, and carboxylic acid groups, providing a spectroscopic fingerprint for the compound. sapub.org

Table 2: Key Spectroscopic Data for Cefazolin as a Model for "this compound"

| scatter_plotTechnique | insightsObserved Data / Characteristic Peaks (Cefazolin) | bookmarksReference |

|---|---|---|

| multiline_chart¹³C Solid-State NMR | Distinct shifts for β-lactam (55–58 ppm) and carbonyl groups (158–170 ppm) differentiate polymorphs. | frontiersin.org |

| hubMass Spectrometry (ESI+) | Shows a protonated molecular ion [M+H]⁺. MS/MS reveals characteristic fragment ions (e.g., m/z 156.01, 139.03). | nih.gov |

| auto_graphUV Spectroscopy | Maximum absorption wavelength (λmax) at ~271 nm in aqueous solution. | sapub.org |

| waterfall_chartInfrared Spectroscopy | Characteristic absorption bands for β-lactam, amide, and carboxylate functional groups. | sapub.org |

In Vitro Assays for PBP Binding and Transpeptidase Inhibition Studies

The antibacterial activity of β-lactam antibiotics stems from their ability to inhibit Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for cell wall synthesis. mdpi.com Assays that measure the binding affinity to PBPs and the inhibition of their transpeptidase activity are crucial for understanding a compound's mechanism of action and potency.

PBP Binding Assays: A common method is a competition assay using a labeled β-lactam, such as fluorescently tagged penicillin (e.g., Bocillin-FL). asm.orgplos.org In this assay, bacterial membranes or whole cells containing PBPs are incubated with the test cephalosporin at various concentrations before adding the fluorescent probe. asm.org The ability of the test compound to inhibit the binding of the fluorescent probe is measured, and the concentration that inhibits 50% of binding (IC₅₀) is determined. This provides a direct measure of the compound's affinity for specific PBPs. asm.org For example, ceftaroline (B109729) has shown a high affinity for PBP2a in MRSA, which explains its potent activity against this resistant pathogen. asm.org

Transpeptidase Inhibition Assays: While PBP binding is a strong indicator, directly measuring the inhibition of the transpeptidase enzymatic reaction provides functional confirmation. nih.gov These assays are more complex as they require distinguishing the uncross-linked peptidoglycan substrate from the cross-linked product. asm.org One advanced method involves preparing large quantities of the lipid II substrate and reconstituting the transpeptidation reaction in vitro with a purified PBP, such as S. aureus PBP2. nih.gov The effect of an inhibitor like "this compound" can then be quantified by measuring the reduction in the formation of the cross-linked peptidoglycan product, often analyzed via HPLC or LC-MS.

Enzyme Kinetics Assays for β-Lactamase Activity and Inhibition Evaluation

Bacterial resistance to β-lactam antibiotics is often mediated by β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the drug. asm.org Therefore, evaluating the stability of a new cephalosporin in the presence of these enzymes and its potential to inhibit them is a critical research activity.

Enzyme kinetic studies are performed to determine key parameters like the Michaelis constant (Kₘ), the catalytic rate constant (kcat), and the inhibition constant (Kᵢ). asm.org These assays typically monitor the hydrolysis of the β-lactam ring spectrophotometrically. asm.org The chromogenic cephalosporin, nitrocefin (B1678963), is often used as a substrate because its hydrolysis results in a distinct color change that can be measured over time. asm.orgasm.org

To assess the stability of "this compound," it would be incubated with a purified β-lactamase enzyme, and its rate of hydrolysis would be measured. To evaluate its inhibitory potential, it would be included in an assay with the enzyme and a substrate like nitrocefin to see if it can compete with and inhibit the hydrolysis of nitrocefin. asm.org These kinetic parameters are crucial for predicting how a cephalosporin will fare against β-lactamase-producing bacteria.

Table 3: Representative Kinetic Parameters for β-Lactamase Interactions

| scienceEnzyme | medicationSubstrate | functionsKinetic Parameter (kcat/Kₘ) | bookmarksReference |

|---|---|---|---|

| coronavirusKPC-2 (Class A β-Lactamase) | vaccinesCephalothin | 8.3 µM⁻¹s⁻¹ | researchgate.net |

| coronavirusKPC-2 (Class A β-Lactamase) | vaccinesCeftazidime | 0.015 µM⁻¹s⁻¹ | researchgate.net |

| coronavirusStreptomyces albus G (Class A) | vaccinesCefazolin | 0.56 µM⁻¹s⁻¹ | researchgate.net |

| coronavirusIMP-1 (Metallo-β-Lactamase) | vaccinesCephalothin | kcat = 12 s⁻¹, Kₘ = 32 µM | mdpi.com |

Microbiological Assays for Determining Minimal Inhibitory Concentrations (MIC) in Research Settings

Ultimately, the effectiveness of an antibiotic is determined by its ability to inhibit bacterial growth. The Minimal Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. It is the standard measure of an antibiotic's in vitro potency.

In a research setting, MICs are typically determined using the broth microdilution method according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI). clsi.org This involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration where no growth is observed.

For "this compound," determining its MIC against a broad panel of clinically relevant bacteria, including both susceptible and resistant strains (e.g., Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis), would be essential to define its spectrum of activity. clsi.orgnih.gov Comparing its MIC values to those of existing cephalosporins provides a benchmark for its relative potency.

Table 4: Representative Cefazolin MIC Breakpoints for Enterobacterales

| bug_reportInfection Type | check_circleSusceptible (S) | pendingIntermediate (I) | cancelResistant (R) | bookmarksReference |

|---|---|---|---|---|

| bloodtypeSystemic (non-urinary) | ≤2 µg/mL | 4 µg/mL | ≥8 µg/mL | clsi.org |

| water_dropUncomplicated UTI (Surrogate) | ≤16 µg/mL | - | ≥32 µg/mL | nih.gov |

Emerging Research Directions and Uncharted Avenues for Cephalosporin 7/1

Design and Synthesis of Novel Cephalosporin (B10832234) Derivatives with Broadened Antimicrobial Spectrum

The core strategy in modern antibiotic development is the chemical modification of existing scaffolds to create derivatives with superior properties. researchgate.net Researchers are actively designing and synthesizing novel cephalosporin analogues to tackle multidrug-resistant (MDR) pathogens.

Key Research Findings:

Structural Modifications: The antibacterial spectrum and efficacy of cephalosporins are heavily influenced by the side-chain substituents at the C-7 and C-3 positions of the 7-aminocephalosporanic acid (7-ACA) nucleus. researchgate.netresearchgate.net Recent efforts have focused on introducing diverse chemical moieties to enhance activity against both Gram-positive and Gram-negative bacteria. For example, the synthesis of cephalosporin derivatives incorporating cyclic disulfide moieties, such as asparagusic acid, has shown improved activity against Gram-negative strains. uzh.ch

Broad-Spectrum Activity: A primary goal is the development of cephalosporins with true broad-spectrum activity, including effectiveness against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. researchgate.netresearchgate.net Fourth-generation cephalosporins were designed with altered side chain orientations to enable rapid penetration of the outer membrane of Gram-negative bacteria and reduce affinity for β-lactamases. nih.gov Fifth-generation compounds like Ceftaroline (B109729) and Ceftobiprole have demonstrated activity against MRSA. researchgate.netfrontiersin.org

Amphiphilic Derivatives: One novel approach involves creating amphiphilic cephalosporin derivatives. A 2024 study reported the design and synthesis of such compounds, which aim to mimic the properties of cationic antimicrobial peptides and have shown significant antibacterial activity against a range of bacteria. researchgate.net

Interactive Table: Examples of Novel Cephalosporin Derivatives and Their Properties

| Derivative Type | Modification Strategy | Target Pathogens | Key Findings |

| Cyclic Disulfide Conjugates | Incorporation of asparagusic acid at the C-3 position. | Gram-negative bacteria (Pseudomonas). | Improved activity against Gram-negative strains compared to controls. uzh.ch |

| Amphiphilic Cephalosporins | Mimicking cationic antimicrobial peptides. | Gram-positive and Gram-negative bacteria. | Potent antibacterial activity and low hemolytic activity reported. researchgate.net |

| Thiophene-containing Derivatives | Elongated side chains at the C-7 position. | Gram-positive bacteria (S. aureus, B. subtilis). | Increased antibacterial activity against sensitive Gram-positive strains. uzh.ch |

| C-23 Modified Tylosin Derivatives | Introduction of various amino groups at the C-23 position of a macrolide-cephalosporin hybrid concept. | Broad-spectrum including E. coli and S. aureus. | Some compounds exhibited antimicrobial activity superior to control drugs. acs.org |

Molecular Synergism in Combination Therapies with Novel β-Lactamase Inhibitors

The production of β-lactamase enzymes is a primary mechanism of bacterial resistance to cephalosporins. nih.govnih.gov These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. A key strategy to counteract this is the co-administration of a cephalosporin with a β-lactamase inhibitor (BLI).

Key Research Findings:

Novel Inhibitor Combinations: Research is focused on pairing new and existing cephalosporins with novel BLIs. Combinations such as Ceftolozane/Tazobactam and Ceftazidime (B193861)/Avibactam have been developed to combat infections caused by MDR Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs) and some carbapenemases. frontiersin.orgfrontiersin.orgnih.govmdpi.com

Synergistic Effects: The combination of a cephalosporin with a BLI can restore the antibiotic's activity against resistant strains. For instance, the novel inhibitor Syn2190, when combined with ceftazidime, showed significant synergistic activity, reducing the minimum inhibitory concentrations (MICs) of ceftazidime against β-lactamase-producing bacteria by 8- to 128-fold in some cases. asm.org Avibactam, a non-β-lactam BLI, has potent activity against a wide range of β-lactamases, including Class A, Class C, and some Class D enzymes. frontiersin.org

Prodrug Approach: An innovative strategy involves designing cephalosporin-based prodrugs that deliver thiol-based inhibitors of metallo-β-lactamases (MBLs). These conjugates are designed to release the inhibitor upon hydrolysis by the MBL enzyme, delivering the inhibitor directly to its target. acs.org

Interactive Table: Synergistic Activity of Cephalosporin-BLI Combinations

| Cephalosporin | β-Lactamase Inhibitor | Target Enzymes/Bacteria | Outcome |

| Ceftazidime | Avibactam | ESBLs, KPC, AmpC, some OXA-48 | Potent activity against many resistant Enterobacteriaceae and P. aeruginosa. frontiersin.orgmdpi.com |

| Ceftolozane | Tazobactam | ESBLs, AmpC | Potent activity against MDR P. aeruginosa and other Gram-negative bacilli. frontiersin.orgnih.gov |

| Ceftazidime | Syn2190 | Group 1 β-lactamases (E. cloacae, P. aeruginosa) | 8- to 128-fold reduction in ceftazidime MICs. asm.org |

| Meropenem (B701) (Carbapenem) | Cephalosporin-thiol conjugate (e.g., compound 8) | IMP-type Metallo-β-Lactamases | Potent synergists, significantly lowering the MIC of meropenem against IMP-producing isolates. acs.org |

Exploration of Non-Classical Mechanisms of Action and Cellular Targets

While the primary mechanism of action for cephalosporins is the inhibition of bacterial cell wall synthesis via binding to Penicillin-Binding Proteins (PBPs), emerging research suggests the possibility of non-classical targets and mechanisms. nih.govnih.govexplorationpub.com

Key Research Findings:

Beyond PBPs: Some studies indicate that β-lactam antibiotics might have targets in Mycobacterium tuberculosis other than the classical PBPs. researchgate.net A chemical proteomic approach used alkyne-cephalosporin probes to identify potential protein binders in non-replicating M. tuberculosis. This study revealed that these cephalosporins bind to multiple protein families and surprisingly spare the peptidoglycan transpeptidases (Ldts), which are known β-lactam targets. nih.gov

Conformational Changes in Resistance Enzymes: One study explored the synergistic effect of combining streptomycin (B1217042) (an aminoglycoside) with cefotaxime (B1668864) (a cephalosporin) against a CTX-M-15 β-lactamase producing strain. It was found that the binding of streptomycin induces a conformational change in the CTX-M-15 enzyme, which in turn reduces the hydrolysis of cefotaxime, making more of the cephalosporin available to inhibit its primary target. frontiersin.org This represents an indirect mechanism of enhancing cephalosporin activity.

Inhibition of Other Enzyme Families: Activity-based protein profiling with β-lactone probes (structurally related to β-lactams) has identified a range of non-PBP targets in bacteria, including acetyl-CoA hydrolases, ligases, and oxidoreductases, suggesting that related scaffolds could be designed to interact with a wider array of cellular machinery. nih.gov

Applications in Chemical Biology as Molecular Probes for Biological Pathways

Cephalosporins are not only therapeutic agents but also valuable tools in chemical biology for studying bacterial processes. By modifying cephalosporins with fluorescent tags or other reporters, researchers can visualize and investigate the dynamics of bacterial cell wall synthesis and other pathways.

Key Research Findings:

Fluorescent Probes for PBP Localization: Scientists have developed novel fluorescent cephalosporin probes to study the localization of PBPs. For instance, a cephalosporin-based probe compatible with super-resolution microscopy (dSTORM) was synthesized to visualize PBP2 in S. aureus. whiterose.ac.ukacs.org This revealed a pattern of PBP localization at the septum during cell division, providing molecular-level details of peptidoglycan synthesis. whiterose.ac.ukacs.org

Activity-Based Protein Profiling (ABPP): Cephalosporins equipped with "clickable" chemical handles (like alkynes) are used in ABPP to identify their protein targets in the complex environment of a bacterial cell. This technique has been used to identify both classical and non-classical binding partners of novel cephalosporins in various bacteria, including M. tuberculosis. nih.gov

Evaluating Structural Modifications: Tethered cephalosporin analogues are synthesized to study how structural modifications, necessary for creating molecular probes, affect the antibiotic's interaction with its target PBPs and with resistance enzymes like β-lactamases. researchgate.netrsc.org This research is crucial for designing effective probes that accurately reflect the behavior of the parent antibiotic. researchgate.netrsc.org

Biotechnological Advancements in Enhanced Production and Biocatalytic Optimization

The industrial production of cephalosporins is a mature field, but research continues to find more efficient and environmentally friendly methods. Biotechnology plays a crucial role in optimizing the production of cephalosporin precursors and in the synthesis of final active compounds.

Key Research Findings:

Strain Improvement and Fermentation Optimization: The production of Cephalosporin C (CPC), the natural precursor for most semi-synthetic cephalosporins, relies on fermentation by the fungus Acremonium chrysogenum. nih.gov Significant research has gone into improving production titers through classical strain improvement (mutagenesis) and genetic engineering to increase the metabolic flux towards CPC synthesis. nih.govmdpi.com Fed-batch fermentation strategies, such as using a dissolved oxygen-based co-feeding of carbon sources, have been developed to enhance CPC yields. researchgate.net

Enzymatic Synthesis (Biocatalysis): There is a strong trend away from traditional chemical synthesis towards "green" enzymatic processes for producing the key cephalosporin nucleus, 7-ACA. acs.org This often involves a two-step enzymatic method using D-amino acid oxidase and glutaryl acylase to convert CPC to 7-ACA under mild conditions, achieving high yields. Penicillin G acylase (PGA) is another key enzyme used industrially to produce the 7-ADCA nucleus from Penicillin G. frontiersin.org

One-Pot Reaction Cascades: To improve efficiency and reduce costs, researchers are developing one-pot reaction cascades where multiple enzymatic or chemo-enzymatic steps occur in a single reactor. This approach minimizes the need for isolating intermediates and reduces waste. frontiersin.org

Q & A

Q. How can researchers harmonize conflicting interpretations of this compound’s immunomodulatory effects in sepsis models?

- Methodological Answer : Conduct a preclinical meta-analysis with standardized endpoints (e.g., cytokine levels, survival rates). Use pathway enrichment analysis to identify mechanistic overlaps. Reconcile discrepancies via ex vivo assays (e.g., leukocyte responsiveness) and multi-omics integration .

Methodological Frameworks and Tools

Which criteria (e.g., FINER) ensure rigor in formulating research questions about this compound?

- Answer : Apply the FINER framework:

- Feasible : Adequate sample size and technical resources.

- Interesting : Addresses mechanistic or clinical knowledge gaps.

- Novel : Explores understudied aspects (e.g., biofilm penetration).

- Ethical : Complies with animal/human subject guidelines.

- Relevant : Aligns with antibiotic stewardship priorities .

Q. How to structure a systematic review protocol for this compound’s resistance development trends?

- Answer : Define PICOS criteria: Population (bacterial species), Intervention (this compound exposure), Comparator (other beta-lactams), Outcome (resistance rates), Study design (prospective cohorts). Use ROBINS-I for risk assessment and GRADE for evidence grading. Register the protocol on PROSPERO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.